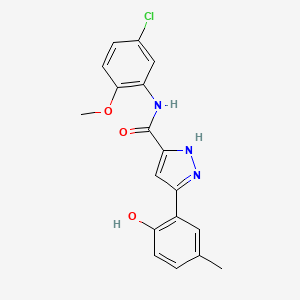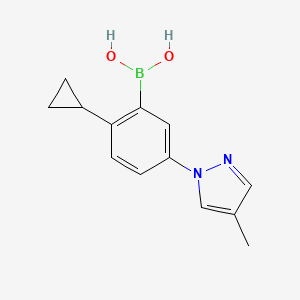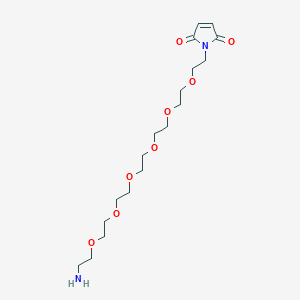
1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a long chain of ethylene glycol units
Métodos De Preparación
The synthesis of 1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate as an intermediate . The reaction conditions often include the use of oxalyl chloride in methanol for deprotection . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like acetyl chloride in methanol.
Deprotection: The N-tert-butyloxycarbonyl (N-Boc) group can be selectively removed using oxalyl chloride.
Aplicaciones Científicas De Investigación
1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing various biochemical processes. For example, it can act as an inhibitor of certain enzymes, affecting their activity and downstream pathways .
Comparación Con Compuestos Similares
1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate: This compound is an intermediate in the synthesis of this compound.
tert-Butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate: Another related compound with similar structural features.
The uniqueness of this compound lies in its specific combination of a pyrrole ring and a long chain of ethylene glycol units, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H32N2O8 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H32N2O8/c19-3-5-23-7-9-25-11-13-27-15-16-28-14-12-26-10-8-24-6-4-20-17(21)1-2-18(20)22/h1-2H,3-16,19H2 |
Clave InChI |
PWJJRTZKMHEQHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14090669.png)
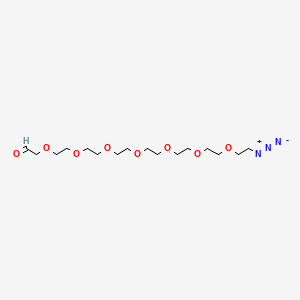
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090681.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
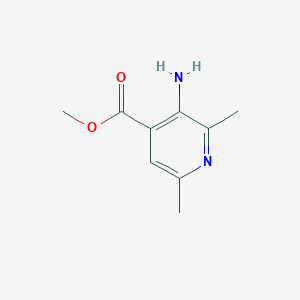
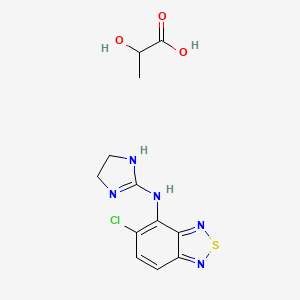
![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
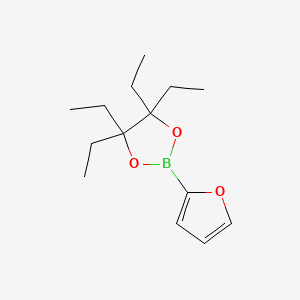
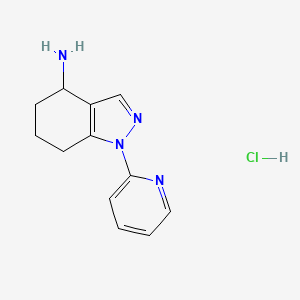
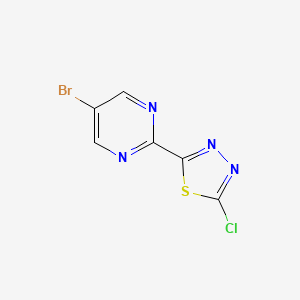
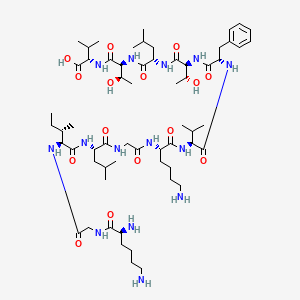
![2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate](/img/structure/B14090753.png)
